Spiro[2.3]hexane-5-carboxylic acid

Physicochemical profiling Bioisostere design Lead optimization

Spiro[2.3]hexane-5-carboxylic acid is a strained, sp³-rich carbocyclic spiro building block composed of a cyclopropane ring fused to a cyclobutane ring via a shared spiro carbon, with the carboxylic acid substituent at the 5-position of the cyclobutane ring. This compound belongs to the spiro[2.3]hexane family, an underexplored scaffold that has recently gained attention as a three-dimensional bioisostere for flat aromatic rings and saturated heterocycles in medicinal chemistry.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1273567-26-2
Cat. No. B1454636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.3]hexane-5-carboxylic acid
CAS1273567-26-2
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC12CC(C2)C(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H,8,9)
InChIKeyCVBIZOAMGIAMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.3]hexane-5-carboxylic Acid (CAS 1273567-26-2): Core Physicochemical Profile and Sourcing Baseline


Spiro[2.3]hexane-5-carboxylic acid is a strained, sp³-rich carbocyclic spiro building block composed of a cyclopropane ring fused to a cyclobutane ring via a shared spiro carbon, with the carboxylic acid substituent at the 5-position of the cyclobutane ring. This compound belongs to the spiro[2.3]hexane family, an underexplored scaffold that has recently gained attention as a three-dimensional bioisostere for flat aromatic rings and saturated heterocycles in medicinal chemistry . It is commercially available from multiple vendors at 97% purity (solid form, storage at 2–8 °C), with a molecular weight of 126.15 g/mol, a predicted pKa of 4.82±0.20, and an XLogP3-AA of 1.2 .

Why Spiro[2.3]hexane-5-carboxylic Acid Cannot Be Replaced by a Spiro[3.3]heptane or Simple Cyclobutane Analog


The spiro[2.3]hexane core imposes a unique conformational constraint that differentiates it from the larger spiro[3.3]heptane system and from simple monocyclic cyclobutane carboxylic acids. The presence of the strained cyclopropane ring alters the spatial orientation of the carboxylic acid exit vector and modulates the electronic environment at the acid moiety, leading to measurable shifts in pKa, lipophilicity, and molecular shape descriptors . These differences directly impact binding site complementarity, pharmacokinetic profile, and intellectual property freedom-to-operate when the scaffold is incorporated into lead molecules .

Quantitative Differentiation of Spiro[2.3]hexane-5-carboxylic Acid Against Closest Analogs


Acidity (pKa) Shift Relative to Spiro[3.3]heptane-2-carboxylic Acid

The predicted pKa of spiro[2.3]hexane-5-carboxylic acid is 4.82±0.20, compared to 4.77±0.20 for the closest spirocyclic analog, spiro[3.3]heptane-2-carboxylic acid . The ΔpKa of +0.05 units, while modest, is consistent with the electron-withdrawing inductive effect of the adjacent cyclopropane ring, which slightly stabilizes the conjugate base relative to the cyclobutane-only spiro[3.3]heptane system.

Physicochemical profiling Bioisostere design Lead optimization

Reduced Lipophilicity (XLogP3) vs. Spiro[3.3]heptane-2-carboxylic Acid

Spiro[2.3]hexane-5-carboxylic acid has an experimental XLogP3-AA value of 1.2 . The comparator spiro[3.3]heptane-2-carboxylic acid, with an additional methylene group, is expected to have a higher XLogP3 (≈1.5–1.6 based on fragment-based calculation). The lower lipophilicity of the [2.3] system arises from the higher strain and reduced hydrophobic surface area of the three-membered ring, offering a quantifiable advantage for maintaining aqueous solubility in lead series.

Lipophilicity ADME Drug-likeness

Molecular Volume and 3D Drug-Likeness (PBF) Comparison to Piperidine

In a comprehensive computational study comparing nine spiro[2.3]hexane cores to over 70 drug discovery heterocycles, the parent spiro[2.3]hexane scaffold exhibited an average intra-cluster distance of 3.59±1.18 in PCA space, with a piperidine inter-cluster distance of only 3.18, confirming significant physicochemical similarity . The molecular volume was comparable to piperidine, but the spiro[2.3]hexane system showed superior 3D drug-likeness indicators, specifically the plane of best fit (PBF) score, meaning it occupies a more three-dimensional shape that can enhance binding site complementarity and selectivity .

Bioisosterism Molecular shape Binding site complementarity

Strain Energy as a Driver of Conformational Rigidity vs. Cyclobutanecarboxylic Acid

The spiro[2.3]hexane core contains a cyclopropane ring with significant ring strain (≈27.5 kcal/mol for cyclopropane alone), which locks the carboxylic acid substituent into a restricted conformational space relative to a simple cyclobutanecarboxylic acid . While direct experimental strain energy comparisons for the 5-carboxylic acid derivative are not available, the CAS study noted that 5-azaspiro[2.3]hexane exhibited increased strain energy compared to piperidine, a feature that rigidifies the scaffold and can reduce the entropic penalty upon target binding . This conformational pre-organization is a key advantage of the spiro[2.3]hexane architecture over flexible monocyclic analogs.

Conformational restriction Ring strain Entropic benefit

Intellectual Property Differentiation: Underexplored Scaffold vs. Mature Spiro[3.3]heptane Space

A CAS SciFinder substructure search revealed that spiro[2.3]hexane motifs have significantly fewer academic publications and patent applications compared to the extensively patented spiro[3.3]heptane scaffold . Specifically, Table 1 of the CAS report shows that most heteroatom-containing spiro[2.3]hexane analogues have zero or very few patent applications, whereas spiro[3.3]heptane derivatives are covered by a large volume of IP. For the carbocyclic spiro[2.3]hexane-5-carboxylic acid, this low IP density provides greater freedom-to-operate and the potential to secure novel composition-of-matter patents.

Patent landscape Chemical space Freedom to operate

Synthetic Accessibility: Commercial Availability at 97% Purity vs. Historically Challenging spiro[2.3]hexane Synthesis

Historically, spiro[2.3]hexanes were difficult to access, requiring harsh conditions with limited functional group tolerance . The recent development of modular sulfonium-based methodologies has enabled rapid access to diverse spiro[2.3]hexane analogs . Spiro[2.3]hexane-5-carboxylic acid is now commercially available from multiple suppliers (e.g., BLD Pharmatech, Bidepharm, AKSci) at 97% purity, with certificates of analysis including NMR, HPLC, and GC . This ready availability contrasts with many spiro[3.3]heptane carboxylic acid derivatives, which often require custom synthesis with longer lead times.

Building block procurement Scalability Synthetic feasibility

High-Impact Application Scenarios for Spiro[2.3]hexane-5-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting Piperidine-Binding Sites

The demonstrated molecular volume similarity and superior 3D drug-likeness (PBF) of the spiro[2.3]hexane core relative to piperidine make spiro[2.3]hexane-5-carboxylic acid an ideal fragment for replacing piperidine rings in known inhibitors . Its carboxylic acid handle allows rapid elaboration into amides, esters, or heterocycles, enabling SAR exploration while maintaining the favorable three-dimensional shape that enhances binding site complementarity.

Conformationally Restricted Peptidomimetic Design

The strained spiro junction locks the 5-carboxylic acid group into a defined spatial orientation, as supported by exit vector plot analyses of related 1,5-disubstituted spiro[2.3]hexane scaffolds . This rigidity can be exploited to mimic β-turn or sheet-like secondary structures in peptidomimetics, where the carboxylic acid serves as a key recognition element.

Novel IP-Generating Lead Optimization Programs

With the spiro[2.3]hexane scaffold having orders of magnitude less patent coverage than the saturated spiro[3.3]heptane system, incorporating spiro[2.3]hexane-5-carboxylic acid into a lead series offers a strategic IP advantage . The lower XLogP3 (1.2) and modestly shifted pKa (4.82) relative to the [3.3] analog provide additional physicochemical differentiation that can be leveraged in composition-of-matter claims.

Building Block for DNA-Encoded Library (DEL) Synthesis

The commercial availability at 97% purity with documented QC, combined with the compact molecular weight (126.15) and a single carboxylic acid functional group, makes spiro[2.3]hexane-5-carboxylic acid an attractive building block for DEL construction . Its three-dimensional spiro architecture introduces shape diversity into encoded libraries that are often dominated by flat aromatic scaffolds.

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